molecular formula C17H13F2N3OS2 B2388442 N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-20-4

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2388442
CAS No.: 864917-20-4
M. Wt: 377.43
InChI Key: HZEQAXOVQILTCI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13F2N3OS2 and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthesis Insights

  • Structural Characteristics : The compounds, including those similar to N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit complex intermolecular interactions such as hydrogen bonds and π-interactions, which contribute to their 3-D structural arrays. These interactions play a significant role in their potential biological applications (Boechat et al., 2011).

  • Synthesis of Analog Compounds : Research has been conducted on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are synthesized via heterocyclization. These compounds' structural and spectral features were examined using DFT calculations, showing good agreement with experimental data. This research highlights the versatility in the synthesis of thiadiazole derivatives, which may include compounds with similar structures to the one (Abu-Melha, 2021).

Potential Biological Activities

  • Anticancer Properties : Several studies have synthesized and evaluated thiadiazole derivatives for their potential anticancer activities. For example, new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have been synthesized, with some showing promising cytotoxic activity against cancer cell lines such as MCF-7 and A549 (Çevik et al., 2020).

  • Glutaminase Inhibition : The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been explored. These analogs, including modifications of the thiadiazole ring, have shown to retain potency against kidney-type glutaminase (GLS), suggesting potential applications in cancer therapy by inhibiting a key enzyme involved in tumor cell metabolism (Shukla et al., 2012).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c1-10-2-4-11(5-3-10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQAXOVQILTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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